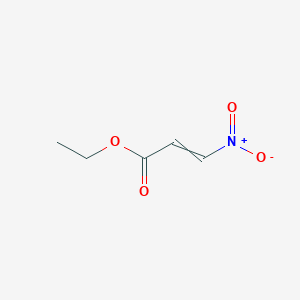

Ethyl 3-nitroacrylate

CAS No.:

Cat. No.: VC13867711

Molecular Formula: C5H7NO4

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NO4 |

|---|---|

| Molecular Weight | 145.11 g/mol |

| IUPAC Name | ethyl 3-nitroprop-2-enoate |

| Standard InChI | InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3 |

| Standard InChI Key | HOTCCRPFEOUSLL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=C[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C=C[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Ethyl 3-nitroacrylate possesses a molecular weight of 145.11 g/mol and an IUPAC name of ethyl (E)-3-nitroprop-2-enoate . The compound typically exists as a pale yellow liquid at room temperature, with a density of 1.25 g/cm³ and a boiling point of 95–97°C at 15 mmHg. Its planar structure, confirmed by X-ray crystallography, reveals a conjugated system where the nitro group (-NO₂) and ester (-COOEt) functionalities are positioned trans to each other, stabilizing the molecule through resonance .

Key Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 6.85 (d, 1H, J = 12.5 Hz, CH=), 7.45 (d, 1H, J = 12.5 Hz, CH=) .

-

IR (neat): 1730 cm⁻¹ (C=O), 1550 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

Synthesis Methods

Nitroiodination of Ethyl Acrylate

A widely employed method involves the nitroiodination of ethyl acrylate using iodine (I₂) and nitrogen dioxide (N₂O₄), followed by dehydroiodination with triethylamine. This two-step process yields ethyl 3-nitroacrylate in 70–85% purity :

-

Nitroiodination:

-

Dehydroiodination:

McMurry Modification

An alternative approach modifies the McMurry procedure, utilizing ethyl acrylate, N₂O₄, and Hunig’s base (N,N-diisopropylethylamine) in anhydrous ether. This method avoids halogenated intermediates, achieving yields of 75–90%.

Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nitroiodination | 70–85 | 95 | Scalability |

| McMurry Modification | 75–90 | 98 | Halogen-free |

Chemical Reactivity

Michael Addition Reactions

Ethyl 3-nitroacrylate acts as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and enolates. For example, its reaction with anilines forms β-nitro enamines via aza-Michael adducts, which are precursors to β²-amino acids :

Asymmetric Organocatalysis

Recent studies demonstrate that chiral diaminomethylenemalononitrile (DMM) catalysts enable enantioselective conjugate additions of cyclic β-keto esters to ethyl 3-nitroacrylate, achieving >99% enantiomeric excess (ee) for anti-isomers . This breakthrough facilitates the synthesis of non-proteinogenic amino acids critical in peptidomimetics.

Diels-Alder Cycloadditions

The compound participates in [4+2] cycloadditions with dienes like cyclopentadiene, yielding oxanorbornene adducts. These intermediates are leveraged in natural product synthesis, such as hydroxylated cyclohexanecarboxylic acids.

Applications in Organic Synthesis

β-Amino Acid Derivatives

Reduction of the nitro group in ethyl 3-nitroacrylate derivatives produces β-amino esters, which are pivotal in β-peptide foldamers and β-lactam antibiotics . For instance, catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines without ester hydrolysis .

Heterocycle Construction

Reactions with Meldrum’s acid or cyclohexane-1,3-dione under basic conditions generate fused pyran and pyrrole derivatives, which exhibit antimicrobial and anticancer activities .

Comparison with Related Nitroacrylates

Recent Research Advances (2021–2025)

-

2021: Kuritsyna et al. synthesized ethyl Z-3-halo-3-nitroacrylates via halogenation, enabling novel β-nitro enamine libraries .

-

2023: Pelipko et al. optimized nitroiodination protocols for gram-scale production .

-

2025: A diaminomethylenemalononitrile catalyst achieved >99% ee in β-keto ester additions, revolutionizing chiral amino acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume